molecular formula C13H19NO2 B069917 1,3-Benzodioxolyl-N-ethylbutanamine CAS No. 167394-39-0

1,3-Benzodioxolyl-N-ethylbutanamine

Cat. No.: B069917
CAS No.: 167394-39-0
M. Wt: 221.29 g/mol
InChI Key: IYZPKSQJPVUWRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxolyl-N-ethylbutanamine typically involves the following steps:

    Formation of the Benzodioxole Ring: This is achieved by reacting catechol with formaldehyde to form 1,3-benzodioxole.

    Alkylation: The benzodioxole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a lesser-known compound. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxolyl-N-ethylbutanamine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

1,3-Benzodioxolyl-N-ethylbutanamine has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of entactogens and psychedelics.

    Biology: Research into its effects on neurotransmitter systems and receptor binding.

    Medicine: Potential therapeutic applications in treating mood disorders and PTSD.

    Industry: Limited use in the development of new psychoactive substances.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxolyl-N-ethylbutanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin-norepinephrine-dopamine releasing agent, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced mood, euphoria, and altered perception .

Comparison with Similar Compounds

1,3-Benzodioxolyl-N-ethylbutanamine is similar to several other compounds:

The uniqueness of this compound lies in its specific structural modifications, which result in distinct pharmacological properties compared to its analogues.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-ethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-11(14-4-2)7-10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZPKSQJPVUWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC2=C(C=C1)OCO2)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436778
Record name 1-(1,3-Benzodioxol-5-yl)-N-ethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167394-39-0
Record name N,α-Diethyl-1,3-benzodioxole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167394-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxolyl-N-ethylbutanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167394390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,3-Benzodioxol-5-yl)-N-ethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL-J
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y22MYG54G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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